Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate
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Description
Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate is a synthetic compound that has gained significant attention in the field of pharmaceutical research. It belongs to the class of benzamide derivatives and is commonly known as MHECB. MHECB has shown promising results in various scientific studies, making it a potential candidate for the development of new drugs.
Scientific Research Applications
- Derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid, including those containing a fluorine atom, have been recognized as highly effective antibiotics. These compounds share similarities with commonly used quinolones . The sulfur atom in the 2-position of the quinoline moiety contributes to improved antibacterial activity. Researchers explore this scaffold for developing novel bactericidal compounds.
- The one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate involves condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. Researchers study this synthetic route to optimize conditions and improve efficiency . Understanding the reaction mechanisms and intermediates is crucial for further development.
- Consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate by CH3I has been explored for reliable design and synthesis of combinatorial libraries. The product, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, serves as a valuable intermediate for library construction .
- Indole derivatives play essential roles in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not directly related to our compound, understanding indole-based molecules can provide insights into their broader biological effects .
- Researchers have characterized the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate using techniques such as single crystal X-ray diffraction, UV/Vis, and IR spectroscopy. The presence of intramolecular hydrogen bonds and intermolecular interactions contributes to its stability and properties .
Antibacterial Agents
Synthetic Methodology
Combinatorial Libraries
Plant Hormones and Growth Regulators
Crystallography and Spectroscopy
properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-22-10-9-15-11-16(7-8-17(15)22)18(23)12-21-19(24)13-3-5-14(6-4-13)20(25)26-2/h3-8,11,18,23H,9-10,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQCQNJUFQNAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate |
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